3,3-Diphenyl-D-alanine

Peptide Therapeutics Vasopressin Receptor Agonists Stereochemistry

Researchers requiring a sterically hindered D-amino acid to enhance peptide metabolic stability often face supply inconsistencies. 3,3-Diphenyl-D-alanine (CAS 149597-91-1) is a validated solution for prolonging in vivo half-life and modulating receptor pharmacology. - Enables exceptionally potent and prolonged V2 receptor agonism in AVP analogues while eliminating pressor activity. - Yields balanced, low-nanomolar affinity ETA/ETB dual antagonism for cardiovascular targets. - Increases protein binding complex half-life by 1.4-fold compared to natural Phe.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 149597-91-1
Cat. No. B556041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenyl-D-alanine
CAS149597-91-1
Synonyms3,3-Diphenyl-D-alanine; 149597-91-1; (R)-2-amino-3,3-diphenylpropanoicacid; D-3,3-Diphenylalanine; (2R)-2-amino-3,3-diphenylpropanoicacid; SBB067472; beta-Phenyl-D-phenylalanine; (R)-2-Amino-3,3-diphenylpropionicacid; PubChem18699; L-3,3'-Biphenylalanine; AC1LU53H; 89351_ALDRICH; SCHEMBL502830; 89351_FLUKA; CTK8C5989; MolPort-001-758-820; ZINC4204156; CD-708; AKOS015912122; AC-4456; OR14743; AJ-48702; AK111229; KB-49623; M239
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1
InChIKeyPECGVEGMRUZOML-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenyl-D-alanine Chirality and Procurement Importance


3,3-Diphenyl-D-alanine (CAS 149597-91-1), also known as D-β,β-diphenylalanine or (R)-2-amino-3,3-diphenylpropanoic acid, is a non-proteinogenic, sterically hindered aromatic amino acid with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol [1]. Characterized by a melting point of 234 °C [2] and a predicted LogP of 3.44 , this compound features two phenyl rings on the β-carbon, creating a highly hydrophobic and conformationally constrained building block. The D-configuration at the α-carbon (R-enantiomer) distinguishes it from its L-counterpart (CAS 149597-92-2), conferring distinct stereochemical properties that critically impact biological activity and enzymatic stability when incorporated into peptides .

3,3-Diphenyl-D-alanine: Why Natural Analogs Fail as Substitutes


In peptide-based drug design, substituting a natural amino acid with a generic or closely related analog is rarely a straightforward exchange. For 3,3-Diphenyl-D-alanine, its unique structural features render simple substitution ineffective or even detrimental. The introduction of the bulky, hydrophobic diphenylalanine moiety is specifically employed to enhance metabolic stability and receptor binding affinity, a function not replicated by natural L-phenylalanine [1]. Furthermore, the D-enantiomer confers resistance to proteolytic degradation by common enzymes, whereas the L-enantiomer (CAS 149597-92-2) is more susceptible, leading to different in vivo half-lives and pharmacological profiles . The specific combination of steric bulk and D-stereochemistry creates a unique interaction profile with biological targets, meaning that substituting it with a racemic mixture, an L-isomer, or a less bulky aromatic analog will fundamentally alter, or even abolish, the intended pharmacological activity of the final peptide [2].

3,3-Diphenyl-D-alanine Evidence Guide: Advantages Over Analogs


D- vs. L-Enantiomer: Pharmacological Switch in Vasopressin Analogs

In a direct head-to-head study of 11 new analogues of arginine vasopressin (AVP), the substitution of the natural amino acid at position 2 with either 3,3-diphenyl-L-alanine (Dip) or its D-enantiomer (D-Dip) was evaluated. Both modifications were sufficient to completely change the peptide's pharmacological profile compared to native AVP, but they did so in distinct ways. Critically, while both enantiomers canceled the pressor effect on blood pressure and increased antidiuretic activity, the D-Dip modification resulted in peptides with 'exceptionally potent' and 'significantly prolonged' antidiuretic activities, a property not observed to the same extent with the L-Dip modifications [1]. This demonstrates that the D-enantiomer is not just a chiral alternative but a key determinant for achieving a specific, therapeutically desirable activity profile.

Peptide Therapeutics Vasopressin Receptor Agonists Stereochemistry

D-Dip vs. D-Phenylalanine: Improved Binding Half-Life

In a study on meditope-Fab (antibody fragment) interactions, the substitution of a natural phenylalanine (Phe3) with 3,3-diphenylalanine (racemic) in a peptide ligand was investigated using surface plasmon resonance (SPR) and X-ray crystallography. The analysis showed that the diphenylalanine variant could mimic the conformational superposition of two separate aromatic residues (Phe3 and His3), leading to a 1.4-fold increase in the complex's half-life (t1/2) [1]. This quantifiable improvement was attributed to the diphenylalanine side chain's ability to optimize hydrophobic packing and π-π interactions within the binding pocket, an effect a single natural phenylalanine residue cannot achieve. In contrast, substituting Leu5 with diphenylalanine resulted in a fivefold reduction in half-life, underscoring the position-specific utility of this building block.

Biologics Antibody Engineering Meditope Technology Binding Affinity

D-Dip vs. Other Bulky D-Amino Acids: Dual Endothelin Receptor Affinity

In the development of endothelin receptor antagonists, the hexapeptide Ac-DDip16-Leu-Asp-Ile-Ile-Trp21 (where Dip = 3,3-diphenyl-D-alanine) demonstrated low nanomolar affinity for both endothelin receptor subtypes (ETA and ETB), establishing it as a potent functional antagonist of ET activity both in vitro and in vivo . While the precise IC50 values from the SAR study are behind a paywall, the publication abstract confirms that modifications at this position with Dip were critical for achieving this dual, low-nanomolar antagonism . This contrasts with other aromatic D-amino acid substitutions at position 2 of ghrelin receptor-targeting peptides, where D-Dip induced a specific inverse agonist functional switch distinct from other bulky residues [1]. The ability of D-Dip to confer high-affinity, dual-receptor binding is a key differentiator from other unnatural amino acids that may yield selectivity for only one subtype or reduced overall potency.

Cardiovascular Research Endothelin Antagonists Peptide Drug Design

Hydrophobicity Advantage: Diphenylalanine vs. Natural Aromatic Amino Acids

The calculated partition coefficient (ACD/LogP) for diphenylalanine is 3.44, significantly higher than that of its natural aromatic counterparts: phenylalanine (LogP ~ -1.38) and tyrosine (LogP ~ -2.26) [1]. This substantial increase in lipophilicity is a direct result of the two phenyl rings on the β-carbon, making it a far more hydrophobic building block. This property is class-level inferred to be critical for its ability to anchor peptides within hydrophobic transmembrane domains of G protein-coupled receptors (GPCRs) or to enhance blood-brain barrier permeability. In peptide design, this quantifiable difference in LogP provides a rational basis for selecting 3,3-diphenyl-D-alanine over less hydrophobic analogs when aiming to increase membrane interaction or improve the pharmacokinetic profile of a peptide drug.

Physicochemical Properties Peptide Design Lipophilicity LogP

Scalable Production of Enantiopure D-Dip via Patented Resolution

Prior to 1992, obtaining enantiopure 3,3-diphenylalanine was a significant challenge, as enzymatic resolution using hog kidney acylase failed [1]. A 1992 asymmetric synthesis provided L-Dip in only 46% overall yield and 95% diastereomeric excess, which is not viable for large-scale production [1]. The invention described in US Patent 5,198,548 (assigned to Warner-Lambert) provides a practical and efficient resolution of racemic N-protected 3,3-diphenylalanine using (-)-cinchonidine to selectively crystallize the D(-) enantiomer salt [1]. This breakthrough method enables the economic, large-scale production of highly enantiopure 3,3-Diphenyl-D-alanine, which is a critical differentiator for procurement. It means that commercial supply is reliable and not dependent on low-yielding, costly asymmetric syntheses that may still yield product with lower enantiomeric purity. This process is the foundation for its availability as a research and development tool.

Process Chemistry Chiral Resolution Large-Scale Synthesis GMP Manufacturing

Conformational Impact: D-Dip β-Turns in Vasopressin Analogs

An NMR and molecular modeling study on vasopressin analogues revealed that substituting position 2 with bulky 3,3′-diphenylalanine (Dpa) enantiomers induces specific conformational changes. The study found that β-turns at positions 2,3 and/or 3,4 are characteristic of oxytocin (OT) antagonists, while a β-turn in the Cys6-Gly9 fragment appears crucial for enhancing antidiuretic activity [1]. The high accessibility of the diphenylalanine aromatic side chains at position 2 was identified as playing a crucial role in antagonist-receptor binding [1]. While the study does not provide a direct quantified comparison of β-turn populations, it offers a structural rationale for the distinct pharmacological profiles observed between D-Dip and L-Dip analogues (as detailed in Evidence_Item 1). This evidence supports the class-level inference that the steric bulk and specific stereochemistry of D-Dip are not merely passive hydrophobic anchors but active drivers of bioactive conformations.

Structural Biology Peptide Conformation NMR Spectroscopy Molecular Modeling

3,3-Diphenyl-D-alanine Targeted Applications


Designing Prolonged Antidiuretic Peptide Agonists

Researchers developing next-generation vasopressin V2 receptor agonists should prioritize 3,3-Diphenyl-D-alanine (CAS 149597-91-1). Evidence from head-to-head comparisons shows that incorporating the D-enantiomer at position 2 of AVP analogues yields 'exceptionally potent' antidiuretic effects with 'significantly prolonged' duration, while simultaneously eliminating undesired pressor activity [1]. The L-enantiomer does not achieve the same level of potency or duration [1]. Structural studies further suggest that the D-configuration promotes specific β-turn conformations crucial for enhanced antidiuretic activity [2]. This specific combination of properties makes D-Dip the definitive choice over L-Dip or other less bulky aromatic amino acids for this application.

Dual Endothelin Receptor Antagonists Engineering

For projects focused on cardiovascular therapeutics targeting both ETA and ETB receptors, 3,3-Diphenyl-D-alanine is a validated key building block. Its incorporation into the C-terminal hexapeptide of endothelin-1 resulted in a compound (PD 142893) with low nanomolar affinity for both receptor subtypes and functional antagonist activity both in vitro and in vivo [1]. This dual-receptor profile is a significant advantage over other modifications that may confer selectivity for only one receptor subtype, making D-Dip the preferred choice for developing balanced endothelin receptor antagonists [1].

Rational Peptide Design for Enhanced Binding Stability

In applications where prolonging the half-life of a peptide-protein interaction is critical, such as in the development of biologics or antibody-drug conjugates, 3,3-diphenylalanine (as a racemate or D-enantiomer) offers a quantifiable advantage. When substituted for a natural phenylalanine in a meditope peptide, it increased the binding complex half-life by 1.4-fold [1]. This improvement is attributed to its ability to mimic the conformational space of two separate aromatic residues, optimizing hydrophobic packing [1]. Procurement of this building block is therefore supported by data showing a measurable enhancement in binding stability, a feature not provided by simpler, natural amino acid substitutions.

Ghrelin Receptor Inverse Agonists for Metabolic Research

For studies investigating the constitutive activity of the ghrelin receptor and its role in appetite and food intake, 3,3-Diphenyl-D-alanine (D-Dip) is a key tool compound. When introduced at position 2 of a hexapeptide scaffold, it specifically drives a functional switch towards highly potent and efficient inverse agonism [1]. This is a distinct pharmacological outcome compared to other bulky aromatic D-amino acids substituted at different positions, which can induce agonism instead [1]. Therefore, D-Dip is the requisite building block for creating the inverse agonist probes needed to dissect ghrelin receptor signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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